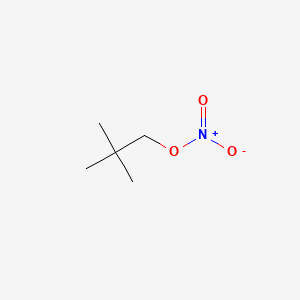
1-Propanol, 2,2-dimethyl-, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanol, 2,2-dimethyl-, nitrate can be synthesized through the nitration of neopentyl alcohol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 2,2-dimethyl-, nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester into alcohols or amines.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Alcohols or amines.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanol, 2,2-dimethyl-, nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of various industrial products.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2,2-dimethyl-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate ester group can undergo hydrolysis to release nitric oxide, which is a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, neurotransmission, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentyl alcohol: The parent alcohol from which 1-Propanol, 2,2-dimethyl-, nitrate is derived.
tert-Butyl nitrate: Another nitrate ester with similar chemical properties.
Isopropyl nitrate: A structurally related compound with different reactivity.
Uniqueness
This compound is unique due to its branched structure, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications in synthesis and research.
Propriétés
Numéro CAS |
926-42-1 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2,2-dimethylpropyl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)4-9-6(7)8/h4H2,1-3H3 |
Clé InChI |
YJGBGWFCCCQXIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


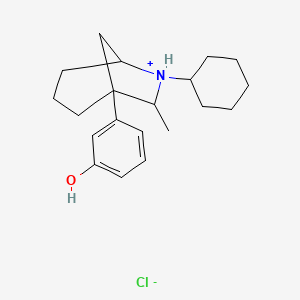
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
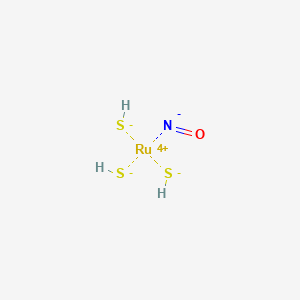
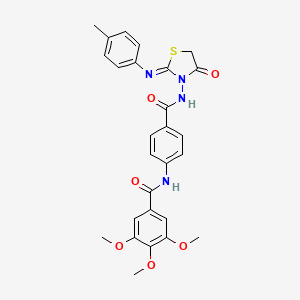
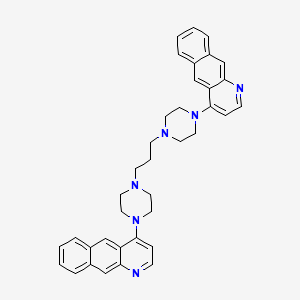
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)



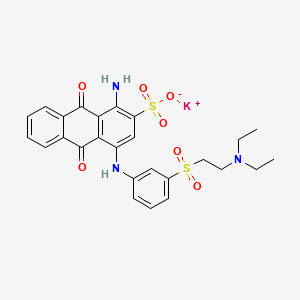
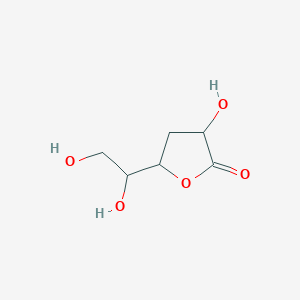
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)

